molecular formula C23H30N6O3 B1530887 Desmethyl Carbodenafil CAS No. 147676-79-7

Desmethyl Carbodenafil

Cat. No. B1530887
CAS RN: 147676-79-7
M. Wt: 438.5 g/mol
InChI Key: RIFGMSHSTNMHMS-UHFFFAOYSA-N
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Description

Desmethyl Carbodenafil is a chemical compound used as a reference material for laboratory use . It is a metabolite of Carbodenafil . The CAS number for Desmethyl Carbodenafil is 147676-79-7 .


Molecular Structure Analysis

Desmethyl Carbodenafil has a molecular formula of C23 H30 N6 O3 and a molecular weight of 438.52 . Its IUPAC name is 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one .


Physical And Chemical Properties Analysis

Desmethyl Carbodenafil is a solid, off-white substance . It has a molecular formula of C23 H30 N6 O3 and a molecular weight of 438.52 .

Scientific Research Applications

Erectile Dysfunction Treatment Research

Desmethyl Carbodenafil is studied for its role as a Phosphodiesterase-5 (PDE-5) inhibitor , which is crucial in the treatment of erectile dysfunction (ED). Research in this field focuses on understanding the efficacy, dosage optimization, and side effects of this compound compared to other PDE-5 inhibitors .

Analytical Chemistry Applications

Desmethyl Carbodenafil may also be used as a reference standard in analytical chemistry to develop methods for detecting PDE-5 inhibitors’ presence in various substances .

Mechanism of Action

Target of Action

Desmethyl Carbodenafil primarily targets the Phosphodiesterase-5 (PDE-5) enzyme . This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological process of erection .

Mode of Action

Desmethyl Carbodenafil, being a PDE-5 inhibitor, works by inhibiting the action of the PDE-5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increased concentration of cGMP in the body . The buildup of cGMP enhances the vasodilatory effect of nitric oxide, leading to penile erection .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Carbodenafil is the nitric oxide-cGMP pathway . Nitric oxide is released in the corpus cavernosum during sexual stimulation. It activates the enzyme guanylate cyclase, which produces cGMP. cGMP, in turn, triggers a series of protein kinase reactions that result in the relaxation of the smooth muscles of the corpus cavernosum, thereby facilitating penile erection .

Pharmacokinetics

It is known that desmethyl carbodenafil is a metabolite of sildenafil, which is mainly metabolized through the hepatic microsomal isoenzyme cytochrome p (cyp)3a4, with a slight contribution from the hepatic isoenzymes cyp2c9 . N-desmethyl sildenafil, a metabolite of sildenafil, has been detected in the plasma of patients up to 24 hours after administration of sildenafil . This suggests that Desmethyl Carbodenafil may have similar ADME properties.

Result of Action

The molecular effect of Desmethyl Carbodenafil is the inhibition of the PDE-5 enzyme, leading to an increase in the levels of cGMP . This results in the relaxation of smooth muscle tissue and increased blood flow to the penis, thereby aiding in the achievement and maintenance of an erection . On a cellular level, Desmethyl Carbodenafil may alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Safety and Hazards

Desmethyl Carbodenafil may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction .

properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFGMSHSTNMHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147676-79-7
Record name Desmethyl Carbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORCARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JB0I959JI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-ethoxy-3-(1-methyl-7-oxo-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid (0.095 g, 0.00027 mol), 1-methylpiperazine (0.265 g, 0.00265 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.077 g, 0.0004 mol) and 1-hydroxybenzotriazole (0.054 g, 0.0004 mol) in dichloromethane (25 ml) was stirred at room temperature for 18 hours. The reaction solution was washed with water (25 ml), dried (MgSO4) and evaporated under vacuum, and then the resulting residue crystallised from ethyl acetate-hexane to give the title compound as colourless crystals (0.03 g, 25%), m.p. 196°-197° C. Found: C,63.12; H,6.81; H,18.96. C23H30N6O3 requires C,62.99; H,6.90; N,19.16%.
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
25%

Synthesis routes and methods II

Procedure details

A solution of 4-ethoxy-3-(1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-5-yl)benzoic acid (0.095 g, 0.00027 mol), 1-methylpiperazine (0.265 g, 0.00265 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.77 g, 0.0004 mol) and 1-hydroxybenzotriazole (0.054 g, 0.0004 mol) in dichloromethane (25 ) was stirred at room temperature for 18 hours. The reaction solution was washed with water (25 ml), dried (MgSO4) and evaporated under vacuum, and then the resulting residue crystallised from ethyl acetate-hexane to give the title compound as colourless crystals (0.03 g, 25%), m.p. 196°-197° C. Found C,63.12; H,6.81; N,18.96. C23H30N6O3 requires C,62.99; H,6.90; N,19.16%.
Name
4-ethoxy-3-(1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-5-yl)benzoic acid
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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